N-benzyl-2,4-dichloroaniline
Description
Contextual Significance of Substituted Anilines in Organic Synthesis and Medicinal Chemistry
Substituted anilines are a cornerstone of organic chemistry, serving as versatile building blocks for a vast array of more complex molecules. Their utility stems from the reactivity of the aniline (B41778) core, which allows for a variety of chemical transformations. In medicinal chemistry, the aniline scaffold is a prevalent motif in numerous pharmacologically active compounds, contributing to their ability to interact with biological targets. The specific nature and position of substituents on the aniline ring can dramatically influence the compound's properties, making substituted anilines a rich area for synthetic exploration and drug design.
The Role of N-Benzylation in Modulating Chemical and Biological Properties
The introduction of a benzyl (B1604629) group to the nitrogen atom of an aniline derivative, a process known as N-benzylation, significantly alters the molecule's steric and electronic characteristics. This modification can enhance lipophilicity, which may, in turn, affect a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the benzyl group can introduce new interaction points, such as pi-stacking, with biological macromolecules, potentially leading to enhanced or novel biological activities. In the context of N-benzyl-2,4-dichloroaniline, the benzyl group adds a layer of complexity and potential functionality to the dichloroaniline core.
Overview of Current Academic Research Trajectories for Dichloroaniline Derivatives
Dichloroaniline derivatives are a subject of ongoing academic and industrial research due to their diverse applications and interesting chemical properties. There are six isomers of dichloroaniline, with the position of the two chlorine atoms on the aniline ring defining their distinct characteristics. google.com Research into dichloroaniline derivatives spans various fields. In agriculture, they are investigated as precursors to herbicides and pesticides. jcsp.org.pkgoogle.com In materials science, their incorporation into polymers and dyes is an active area of study. smolecule.com From a medicinal chemistry perspective, dichloroaniline moieties are found in compounds with potential antimicrobial and anticancer activities. smolecule.comnih.gov Current research often focuses on synthesizing new derivatives and evaluating how the dichlorination pattern influences their biological and material properties.
Scope and Objectives of Research Endeavors on this compound
Specific research on this compound is more niche compared to the broader class of dichloroanilines. The primary objectives of investigations into this compound typically revolve around its synthesis and characterization. Researchers aim to develop efficient synthetic routes and to thoroughly analyze its structural and spectroscopic properties. While extensive biological and material science studies on this compound are not widely published, its structural similarity to other biologically active N-benzylated and chlorinated anilines suggests potential for future research in these areas. The synthesis and characterization of this compound lay the essential groundwork for any subsequent exploration of its practical applications.
Physicochemical Properties of this compound
The fundamental physical and chemical properties of a compound are crucial for its handling, characterization, and application.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁Cl₂N | chemsrc.com |
| Molecular Weight | 252.14 g/mol | chemsrc.com |
| Melting Point | 59-62 °C | chemsrc.com |
| Boiling Point | 245 °C (lit.) | chemsrc.com |
Spectroscopic Data of this compound
Spectroscopic data is essential for confirming the structure and purity of a synthesized compound.
| Spectroscopy | Data |
| ¹H-NMR (CDCl₃, 500 MHz) | δ 7.25-7.37 (m, 6H), 7.02-7.04 (m, 1H), 6.51 (d, J=9 Hz, 1H), 4.72 (br, 1H), 4.37 (s, 1H) |
| ¹³C-NMR (CDCl₃, 126 MHz) | δ 142.6, 138.3, 128.8, 128.7, 127.8, 127.5, 127.2, 121.4, 119.4, 112.1, 47.9 |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, with one common approach being the reductive amination of benzaldehyde (B42025) with 2,4-dichloroaniline (B164938). A specific synthetic route involves the reaction of 2,4-dichloroaniline with benzaldehyde in the presence of a catalyst. For instance, a study reports the synthesis of this compound in a 91% yield, appearing as a yellow oil.
Research on Related Dichloroaniline Derivatives
While specific research on the biological and material applications of this compound is limited, studies on closely related dichloroaniline derivatives provide insights into its potential.
Biological Activity
Herbicidal Activity: Derivatives of dichloroaniline are known to exhibit herbicidal properties. For example, a novel 1,2,4-triazole (B32235) derivative incorporating a 2,4-dichlorophenyl group, namely 4-benzyl-1-(2,4-dichlorophenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one, has been synthesized and shown to possess good herbicidal activity against monocotyledonous weeds. jcsp.org.pk This suggests that the 2,4-dichloroaniline moiety can be a key pharmacophore in the design of new herbicides.
Antifungal and Antibacterial Activity: The broader class of N-benzyl derivatives has been investigated for antimicrobial properties. For instance, N-benzylsalicylamide derivatives, including those with dichlorobenzyl groups, have demonstrated in vitro antifungal activity against various human pathogenic fungi. nih.gov Similarly, quinazoline-based compounds with N-benzyl substituents have shown antibacterial and antibiofilm effects against Staphylococcus aureus and Staphylococcus epidermidis. nih.gov
Anticancer Activity: Research into the anticancer potential of related structures is also evident. For example, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, showing anticancer activity against non-small cell lung cancer. nih.gov Furthermore, novel nitroquinoline derivatives with N-benzyl groups have been synthesized and evaluated as potential anticancer agents. cup.edu.in
Material Science Applications
The application of dichloroaniline derivatives in material science is an area of active research. For instance, 2,4-dichloro-N-(2-methylbenzyl)aniline is noted for its diverse applications, including in material science. smolecule.com The incorporation of such molecules can influence the properties of polymers and other materials.
Structure
3D Structure
Properties
CAS No. |
88450-68-4 |
|---|---|
Molecular Formula |
C13H11Cl2N |
Molecular Weight |
252.14 g/mol |
IUPAC Name |
N-benzyl-2,4-dichloroaniline |
InChI |
InChI=1S/C13H11Cl2N/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2 |
InChI Key |
CIOZTNUIZOLRED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Benzyl 2,4 Dichloroaniline and Its Analogues
Classical and Modern Approaches to N-Alkylation of Aniline (B41778) Derivatives
Traditional methods for the N-alkylation of anilines remain widely used due to their simplicity and the availability of starting materials. These approaches have been refined over time to improve efficiency and selectivity.
The most direct and established method for preparing N-benzylanilines is the nucleophilic substitution reaction between an aniline and a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide. dergipark.org.tr In this reaction, the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic benzylic carbon of the halide and displacing the halogen to form the new C-N bond.
The reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed as a byproduct and to deprotonate the aniline, thereby increasing its nucleophilicity. Common bases include sodium bicarbonate, potassium carbonate, or tertiary amines. dergipark.org.trorgsyn.org The choice of solvent is crucial and can range from polar aprotic solvents like acetonitrile (B52724) to alcohols or even water. orgsyn.orgorgsyn.org A significant challenge in this method is controlling the degree of alkylation. The primary amine product, N-benzyl-2,4-dichloroaniline, can act as a nucleophile itself and react with another molecule of benzyl halide, leading to the formation of the N,N-dibenzylated tertiary amine as a byproduct. dergipark.org.tr Using an excess of the aniline starting material can help to favor mono-alkylation. orgsyn.org
Table 1: Representative Conditions for Nucleophilic Substitution
| Reactants | Base | Solvent | Temperature (°C) | Key Observation |
|---|---|---|---|---|
| Aniline, Benzyl Chloride | Sodium Bicarbonate | Water | 90-95 | Favors mono-alkylation with excess aniline. orgsyn.org |
| 2,4-Dichloroaniline (B164938), Allyl Bromide | Base (unspecified) | Solvent (unspecified) | Not specified | General method for N-alkylation of this substrate. vulcanchem.com |
| Benzylamine, (Chloromethyl)trimethylsilane | (Excess Benzylamine) | Acetonitrile | 84 | Example of N-alkylation leading to a secondary amine. orgsyn.org |
Reductive amination provides a powerful alternative to direct alkylation, particularly for avoiding over-alkylation. masterorganicchemistry.com This two-step, often one-pot, process involves the initial reaction of an aniline with an aldehyde or ketone to form an imine intermediate (a Schiff base), which is then reduced to the target amine. wikipedia.orgyoutube.com For the synthesis of this compound, 2,4-dichloroaniline is reacted with benzaldehyde (B42025).
The formation of the imine is a reversible reaction, and the equilibrium can be driven towards the product by removing the water formed during the condensation. wikipedia.org However, in many modern protocols, the imine is not isolated but reduced in situ. wikipedia.org A variety of reducing agents can be employed for the second step. While sodium borohydride (NaBH₄) can be used, it is also capable of reducing the starting aldehyde, which can lead to lower efficiency. masterorganicchemistry.com
More selective reducing agents are therefore preferred. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective because they are less reactive towards carbonyls under neutral or acidic conditions but readily reduce the protonated iminium ion intermediate. masterorganicchemistry.comwikipedia.org This selectivity allows the reaction to be performed efficiently in a single pot. organic-chemistry.org For electron-deficient anilines, stronger reducing systems like a borane-tetrahydrofuran complex (BH₃·THF) may be necessary to achieve good yields. thieme-connect.comchemicalbook.com
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Substrates | Key Features |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones, Imines | Can reduce starting carbonyls; less selective. masterorganicchemistry.comwikipedia.org |
| Sodium Cyanoborohydride (NaBH₃CN) | Imines | Stable in weakly acidic conditions; selectively reduces imines over carbonyls. masterorganicchemistry.comwikipedia.org |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Imines | Mild and selective; often used for a wide range of substrates. organic-chemistry.org |
| Borane-THF Complex (BH₃·THF) | Amides, Imines | Powerful reducing agent; effective for unreactive substrates. thieme-connect.comchemicalbook.com |
Catalytic Synthesis Protocols for N-Benzylated Aniline Structures
Catalytic methods have gained prominence as they offer more sustainable and atom-economical routes to N-benzylated anilines. These protocols often operate under milder conditions and with higher selectivity than classical methods.
Transition metal catalysis has revolutionized C-N bond formation. Palladium and copper complexes are widely used, but catalysts based on more earth-abundant metals like iron and manganese are gaining traction. researchgate.netacs.org A particularly elegant strategy is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. researchgate.net In this process, an alcohol (e.g., benzyl alcohol) serves as the alkylating agent. The metal catalyst temporarily oxidizes the alcohol to the corresponding aldehyde (benzaldehyde), which then undergoes condensation with the aniline to form an imine. The catalyst, which had stored the hydrogen, then reduces the imine to the final secondary amine and is regenerated. This process is highly atom-economical, with water being the only byproduct. rsc.org
Catalysts based on palladium, iridium, manganese, and iron have been shown to be effective for the N-alkylation of various anilines with benzyl alcohols. researchgate.netresearchgate.netnih.gov The reaction conditions typically involve heating the amine and alcohol with a catalytic amount of the metal complex and a base in a suitable solvent. nih.gov
Table 3: Examples of Metal-Catalyzed N-Alkylation of Anilines with Benzyl Alcohol
| Metal Catalyst System | Base | Solvent | Temperature (°C) | Typical Yields |
|---|---|---|---|---|
| Manganese Pincer Complex | t-BuOK | Toluene | 80 | Good (typically 80-90%). nih.gov |
| Iron-based Alloy (Fe₂Ni₂@CN) | Not specified | Not specified | Not specified | High (up to 99%). researchgate.net |
| Pd-doped La-BDC MOF | Not specified | Not specified | Optimized | High conversion and selectivity. rsc.org |
Biocatalysis offers a green and highly selective alternative for amine synthesis. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and can exhibit exceptional chemo-, regio-, and stereoselectivity. While specific examples for the synthesis of this compound are not prevalent in the literature, the principles of biocatalytic amination are well-established and applicable.
Imine reductases (IREDs) are a class of enzymes that can catalyze the reduction of pre-formed or in situ-formed imines with high enantioselectivity, which is particularly important in pharmaceutical synthesis. wikipedia.org Another relevant class of enzymes is transaminases, which can synthesize amines by transferring an amino group from a donor molecule to a carbonyl acceptor. These enzymatic approaches are part of a growing field focused on developing more sustainable chemical manufacturing processes. wikipedia.org
Optimization of Synthetic Pathways and Reaction Conditions
The success of any synthetic protocol hinges on the careful optimization of reaction conditions to maximize yield and selectivity while minimizing byproducts and reaction time. For the synthesis of this compound and its analogues, several parameters are critical.
Temperature: The reaction temperature can significantly influence reaction rates and selectivity. In zeolite-catalyzed N-alkylations, for instance, lower temperatures (250-350°C) favor N-alkylation, while higher temperatures can lead to C-alkylation of the aniline ring. google.com
Catalyst and Ligand: In metal-catalyzed reactions, the choice of metal center and the surrounding ligands is paramount. Ligands can tune the catalyst's electronic and steric properties, thereby controlling its activity and selectivity. researchgate.net
Base: In reactions that generate acidic byproducts, such as nucleophilic substitution, the choice and amount of base are crucial for driving the reaction to completion and preventing catalyst deactivation. nih.gov
Reactant Stoichiometry: The ratio of aniline to the benzylation agent is a key factor in controlling the extent of alkylation. As mentioned, using an excess of the aniline can suppress the formation of the di-benzylated product in nucleophilic substitution reactions. orgsyn.org
Systematic studies often vary these parameters to identify the optimal conditions for a specific transformation, leading to robust and efficient synthetic routes. researchgate.net
Solvent Effects and Reaction Kinetics
The choice of solvent plays a critical role in the N-alkylation of anilines, influencing reaction rates and, in some cases, product selectivity. While specific kinetic studies on the formation of this compound are not extensively documented in publicly available literature, general principles of N-alkylation reactions of haloanilines can be applied. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often employed in nucleophilic substitution reactions involving anilines and benzyl halides. These solvents are effective at solvating the transition state, thereby accelerating the reaction. The reaction kinetics are typically expected to follow second-order kinetics, being first order in both the aniline and the benzyl halide.
In palladium-catalyzed N-alkylation reactions, such as the Buchwald-Hartwig amination, the solvent choice is also crucial. Ethereal solvents like 1,4-dioxane and toluene are commonly used. The solvent can influence the solubility of the catalyst, substrates, and base, as well as the stability and activity of the catalytic species.
Ligand and Catalyst Design for Enhanced Efficiency
The development of efficient catalysts and ligands is paramount for the successful synthesis of this compound, particularly through cross-coupling methodologies like the Buchwald-Hartwig amination. This reaction typically involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an amine. In the context of synthesizing this compound, this could involve the reaction of 2,4-dichloroaniline with a benzyl halide or the reaction of benzylamine with a 1,2,4-trichlorobenzene derivative, though the former is more common.
Catalyst Systems for N-Arylation of Benzylamine:
| Catalyst System | Ligand Type | Substrate Example | Reaction Conditions | Yield |
| Pd(OAc)₂ / P(t-Bu)₃ | Monodentate Phosphine | Chlorobenzene and Benzylamine | NaOt-Bu, Toluene, 80 °C | High |
| Pd₂(dba)₃ / XPhos | Buchwald Ligand | 4-Chlorotoluene and Benzylamine | NaOt-Bu, Toluene, 110 °C | >95% |
| [Pd(IPr)(cinnamyl)Cl] | N-Heterocyclic Carbene | Aryl Chlorides and Amines | K₂CO₃, Dioxane, 100 °C | Good to Excellent |
This table presents general catalyst systems for N-arylation of benzylamine with aryl chlorides, which can be adapted for the synthesis of this compound.
The electron-withdrawing nature of the two chlorine atoms on the aniline ring can decrease its nucleophilicity, making the N-alkylation more challenging. Therefore, highly active catalyst systems are required. Modern catalyst design focuses on bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos and SPhos) and N-heterocyclic carbenes (NHCs). These ligands stabilize the palladium center and promote the key steps of the catalytic cycle: oxidative addition and reductive elimination. For substrates like 2,4-dichloroaniline, ligands that can facilitate the activation of the C-N bond formation are crucial for achieving high yields.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of aqueous reaction media and the development of atom-economical and solvent-reduced methodologies.
Aqueous-Phase Synthesis Strategies
Performing organic reactions in water is a primary goal of green chemistry. For the synthesis of this compound, aqueous-phase strategies can offer significant advantages by reducing the reliance on volatile organic compounds (VOCs). While the direct N-alkylation of anilines in water can be challenging due to the low solubility of the reactants, the use of phase-transfer catalysts or surfactants can facilitate the reaction.
Furthermore, catalyst systems that are stable and active in water are being developed. For instance, water-soluble ligands can be used to keep the metal catalyst in the aqueous phase, simplifying product separation and catalyst recycling.
Atom-Economical and Solvent-Reduced Methodologies
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. Reactions with high atom economy, such as addition and rearrangement reactions, are preferred. In the context of this compound synthesis, catalytic methods are inherently more atom-economical than stoichiometric methods.
Solvent-reduced or solvent-free conditions are another key aspect of green synthesis. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions and often allows for solvent-free conditions or the use of greener solvents. The direct reaction of 2,4-dichloroaniline with benzyl alcohol, for example, could be facilitated by microwave irradiation, potentially in the absence of a solvent or with a high-boiling, recyclable solvent.
Comparison of Synthetic Methodologies:
| Methodology | Green Chemistry Aspects | Potential Drawbacks |
| Traditional Nucleophilic Substitution | Simple procedure | Use of organic solvents, potential for by-products |
| Palladium-Catalyzed Cross-Coupling | High yields and selectivity, catalytic | Use of precious metal catalysts, organic solvents |
| Microwave-Assisted Synthesis | Reduced reaction times, potential for solvent-free conditions | Specialized equipment required |
| Aqueous-Phase Synthesis | Use of water as a solvent, reduced VOCs | Solubility issues, catalyst stability in water |
Derivatization Strategies and Functional Group Transformations on the this compound Scaffold
The this compound scaffold provides a platform for further functionalization, allowing for the synthesis of a diverse range of derivatives with potentially interesting chemical and biological properties.
Modification of Aromatic Rings (e.g., further halogenation, nitration, sulfonation)
The two aromatic rings of this compound are susceptible to electrophilic aromatic substitution, although the reactivity is influenced by the existing substituents.
Halogenation: Further halogenation, such as bromination, would likely occur on the more activated aniline ring. The amino group is a strong activating group and an ortho-, para-director. However, the existing chlorine atoms are deactivating. The position of further substitution would be directed by the interplay of these electronic effects and steric hindrance.
Nitration: Nitration of this compound would also be directed by the activating effect of the amino group and the deactivating effect of the chloro substituents on the aniline ring. The reaction conditions would need to be carefully controlled to avoid over-nitration and potential side reactions. The regioselectivity would favor substitution at the positions ortho and para to the amino group that are not already occupied by chlorine atoms.
Sulfonation: Sulfonation of this compound would introduce a sulfonic acid group onto one of the aromatic rings. Similar to nitration, the position of sulfonation would be governed by the directing effects of the existing substituents. The sulfonation of N-alkylanilines is a known process, and the conditions can be adapted for this specific substrate. It is a reversible reaction, which can be useful in synthetic strategies.
Transformations Involving the Secondary Amine Functionality
The secondary amine moiety in this compound serves as a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the synthesis of more complex molecular architectures. The nucleophilicity of the nitrogen atom, while attenuated by the electron-withdrawing effects of the dichlorinated phenyl ring, still permits reactions with a range of electrophiles. Key transformations include N-acylation and N-alkylation, which lead to the formation of amides and tertiary amines, respectively.
N-Acylation Reactions
The reaction of this compound with acylating agents provides a direct route to N-acyl-N-benzyl-2,4-dichloroaniline derivatives. This transformation is significant for introducing a carbonyl group, which can alter the electronic and steric properties of the molecule and serve as a precursor for further synthetic modifications.
Common acylating agents that can be employed include acid chlorides, acid anhydrides, and carboxylic acids activated with coupling reagents. The general scheme for the N-acylation of a secondary amine like this compound is depicted below:
General Reaction Scheme for N-Acylation:
While specific studies on the N-acylation of this compound are not extensively documented, the methodologies for acylating structurally similar anilines are well-established. For instance, the Schotten-Baumann reaction, which utilizes an acid chloride in the presence of a base, is a common method for the acylation of amines.
A study on the synthesis of new fatty N-acylamino amides from 3,4-dichloroaniline involved the use of O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) as a coupling agent to facilitate amide bond formation scielo.brscielo.br. This suggests that similar activating agents could be effective for the acylation of this compound with various carboxylic acids.
The following table outlines plausible N-acylation reactions of this compound with representative acylating agents, based on general organic synthesis principles.
| Acylating Agent | Product | Reaction Conditions | Potential Yield |
|---|---|---|---|
| Acetyl Chloride | N-acetyl-N-benzyl-2,4-dichloroaniline | Inert solvent (e.g., DCM, THF), with a tertiary amine base (e.g., triethylamine) | Good to Excellent |
| Benzoyl Chloride | N-benzoyl-N-benzyl-2,4-dichloroaniline | Schotten-Baumann conditions (aq. NaOH) or non-aqueous with a base | Good to Excellent |
| Acetic Anhydride | N-acetyl-N-benzyl-2,4-dichloroaniline | Neat or in a polar aprotic solvent, optionally with a catalyst (e.g., DMAP) | Good |
| Propanoic Acid | N-benzyl-2,4-dichloro-N-propanoylaniline | With a coupling agent (e.g., DCC, EDC, TBTU) in an inert solvent | Moderate to Good |
N-Alkylation Reactions
Further alkylation of the secondary amine in this compound leads to the formation of tertiary amines. This class of compounds is of interest in various fields, and their synthesis from secondary amines is a fundamental transformation.
The N-alkylation can be achieved using a variety of alkylating agents, such as alkyl halides, sulfates, and sulfonates. The reaction typically proceeds via a nucleophilic substitution mechanism (S(_N)2), where the secondary amine attacks the electrophilic carbon of the alkylating agent.
General Reaction Scheme for N-Alkylation:
The presence of electron-withdrawing groups on the aniline ring of this compound can decrease the nucleophilicity of the nitrogen atom, potentially requiring more forcing reaction conditions or the use of a strong base to deprotonate the amine, thereby increasing its reactivity.
Research on the N-alkylation of anilines with electron-withdrawing substituents has shown that these reactions are feasible, often employing catalysts to achieve good yields nih.govnih.gov. For example, manganese pincer complexes have been used to catalyze the N-alkylation of anilines bearing electron-withdrawing groups with alcohols nih.govnih.gov. While this method is for the formation of secondary amines from primary ones, the principles can be extended to the synthesis of tertiary amines from secondary amines.
The following table summarizes potential N-alkylation reactions for this compound.
| Alkylating Agent | Product | Reaction Conditions | Potential Yield |
|---|---|---|---|
| Methyl Iodide | N-benzyl-N-methyl-2,4-dichloroaniline | Polar aprotic solvent (e.g., DMF, acetonitrile), with a non-nucleophilic base (e.g., K₂CO₃, NaH) | Good |
| Ethyl Bromide | N-benzyl-N-ethyl-2,4-dichloroaniline | Reflux in a suitable solvent with a base | Moderate to Good |
| Benzyl Bromide | N,N-dibenzyl-2,4-dichloroaniline | Phase-transfer catalysis or in a polar aprotic solvent with a base | Moderate |
| Dimethyl Sulfate | N-benzyl-N-methyl-2,4-dichloroaniline | In an inert solvent, often with a base to neutralize the formed acid | Good to Excellent |
Elucidation of Chemical Reactivity and Reaction Mechanisms
Investigations into the Electrophilic and Nucleophilic Reactivity Profiles
The reactivity of N-benzyl-2,4-dichloroaniline is characterized by a duality stemming from the nucleophilic nitrogen center and the electrophilic nature of the substituted aromatic ring.
Nucleophilic Character: The primary site of nucleophilicity is the lone pair of electrons on the secondary amine nitrogen atom. This allows the molecule to act as a Lewis base, reacting with various electrophiles. However, the nucleophilicity of this nitrogen is significantly attenuated compared to a simpler N-alkylaniline, such as N-benzylaniline. This reduction in reactivity is due to the potent electron-withdrawing inductive effects of the two chlorine atoms on the aniline (B41778) ring. These substituents decrease the electron density on the nitrogen, rendering it a weaker nucleophile.
Electrophilic Character: The aromatic ring of this compound is electron-poor due to the chloro substituents. This deactivation makes traditional electrophilic aromatic substitution (such as nitration, halogenation, or Friedel-Crafts reactions) significantly more challenging than for unsubstituted aniline. Any such reaction would be directed by the activating, though sterically hindered, N-benzylamino group to the remaining ortho (position 6) and para (position 4, already substituted) positions. Conversely, the electron deficiency of the ring increases its susceptibility to nucleophilic aromatic substitution, although this typically requires harsh reaction conditions to replace one of the chlorine atoms with a strong nucleophile.
| Compound | Relative Nucleophilicity of Nitrogen | Reactivity toward Electrophilic Aromatic Substitution |
|---|---|---|
| Aniline | High | High (Ortho/Para directing) |
| N-Benzylaniline | High | High (Ortho/Para directing, sterically hindered) |
| 2,4-Dichloroaniline (B164938) | Low | Low (Ortho/Para directing to remaining positions) |
| This compound | Low | Very Low (Ortho directing to position 6) |
Mechanistic Studies of Oxidative and Reductive Transformations
While specific electrochemical studies on this compound are not extensively documented, the oxidation pathways can be inferred from detailed investigations of chloroanilines, including 2,4-dichloroaniline. The electrochemical oxidation of substituted anilines is a complex process that occurs at the nitrogen atom and the aromatic ring.
The generally accepted mechanism initiates with a one-electron oxidation at the nitrogen atom to form a highly reactive cation radical intermediate. nih.govresearchgate.net This intermediate is key to the subsequent product formation. Following its generation, the cation radical can undergo several competing reaction pathways:
Head-to-Tail Coupling: The cation radical can couple with a neutral parent molecule. Specifically, the para-position of the neutral molecule can attack the nitrogen of the cation radical, leading to the formation of a substituted 4-aminodiphenylamine dimer.
Tail-to-Tail Coupling: Two cation radicals can couple at their para-positions, which, after further oxidation and rearrangement, results in the formation of benzidine-type derivatives.
Elimination-Substitution: In the case of 4-chloro and 2,4-dichloroanilines, studies have shown that the substituent at the para-position can be eliminated during the dimerization step. The eliminated chloride ion can be oxidized to chlorine, which may then substitute the free ortho position of another chloroaniline molecule.
For this compound, the initial one-electron oxidation would similarly occur at the nitrogen atom. The presence of the bulky benzyl (B1604629) group would likely sterically hinder the coupling reactions, potentially altering the ratio of products compared to un-substituted 2,4-dichloroaniline.
| Compound | One-Electron Oxidation Potential (V vs. SHE) | Primary Oxidation Products |
|---|---|---|
| Aniline | ~0.98 | Polyaniline, Benzidine derivatives |
| 4-Chloroaniline (B138754) | ~1.05 | Benzidine, Diphenylamine derivatives |
| 2,4-Dichloroaniline | ~1.12 | Coupled dimers, Chlorinated anilines |
Note: Oxidation potentials are approximate and depend on experimental conditions. Data is based on studies of substituted anilines. umn.edu
Reductive dehalogenation is a key transformation for chlorinated aromatic compounds, involving the cleavage of a carbon-halogen bond and its replacement with a carbon-hydrogen bond. This process is a method for the detoxification of halogenated pollutants. For this compound, this would involve the removal of one or both chlorine atoms.
This reaction can be achieved using various chemical reagents or through microbial action. Chemical methods often employ reducing metals or metal alloys, such as Al-Ni alloy in an alkaline aqueous solution. researchgate.net The mechanism typically involves single electron transfer from the metal surface to the chlorinated aromatic compound, forming a radical anion. This intermediate then expels a chloride ion to produce an aryl radical, which subsequently abstracts a hydrogen atom from the solvent or another hydrogen donor to yield the dehalogenated product.
In microbial systems, anaerobic microorganisms can utilize chlorinated compounds as electron acceptors in a process known as organohalide respiration. Studies on 2,4-dichloroaniline have shown that it can be reductively dehalogenated by anaerobic bacteria in sediment slurries. The transformation often proceeds stepwise, with one chlorine atom being removed before the other. The regioselectivity of the dechlorination (i.e., which chlorine is removed first) depends on the specific microorganisms and the electronic/steric environment of the C-Cl bonds.
Rearrangement Reactions and Intramolecular Processes
Secondary N-alkylanilines can undergo several types of rearrangement reactions, typically under thermal, photochemical, or acidic conditions, where a substituent migrates from the nitrogen atom to the aromatic ring.
Thermal Rearrangement: When heated, N-benzylaniline has been shown to undergo a rearrangement where the benzyl group migrates to the ortho- and para-positions of the aniline ring. researchgate.net The reaction is believed to proceed through a homolytic fission mechanism, generating a benzyl radical and an anilino radical, which then recombine within a solvent cage at the ring's ortho or para positions. For this compound, such a thermal process could potentially lead to the migration of the benzyl group to the unoccupied ortho position (C-6).
Fischer-Hepp Rearrangement: This is a classic acid-catalyzed intramolecular rearrangement of N-nitroso secondary aromatic amines to form C-nitroso aromatic amines. wikipedia.orgdrugfuture.com While this compound itself does not undergo this reaction, its N-nitroso derivative (formed by reaction with nitrous acid) would be a candidate. In the presence of an acid catalyst like hydrochloric acid, the nitroso group (-N=O) migrates from the amine nitrogen primarily to the para-position of the aromatic ring. rsc.org Since the para-position of this compound is blocked by a chlorine atom, the rearrangement would be expected to yield an ortho-nitroso product (at C-6), if it proceeds at all. The exact mechanism is debated but is thought to be intramolecular for the protonated nitrosamine. rsc.org
Role of this compound in Cycloaddition and Condensation Reactions
The nucleophilic nitrogen of this compound allows it to participate in condensation and, potentially, cycloaddition reactions.
Condensation Reactions: Like other secondary amines, this compound can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones. latech.edu In an acid-catalyzed reaction with an aldehyde, for example, the nitrogen atom would perform a nucleophilic attack on the carbonyl carbon. The subsequent dehydration would lead to the formation of a substituted iminium ion. These iminium ions are versatile intermediates in organic synthesis. This type of reaction forms the basis for syntheses of various heterocyclic structures and functionalized amines. nih.gov
Cycloaddition Reactions: While this compound itself is not a typical substrate for cycloaddition, its derivatives can be. For instance, an iminium ion formed from a condensation reaction could participate as a dienophile in a [4+2] cycloaddition (Diels-Alder) reaction if the molecule contains a suitable diene. More commonly, the molecule could be a precursor to a 1,3-dipole for [3+2] cycloadditions. For example, oxidation of the secondary amine could lead to a nitrone, which is a classic 1,3-dipole that reacts readily with alkenes (dipolarophiles) to form five-membered heterocyclic rings (isoxazolidines). youtube.com The specific reactivity in cycloadditions would heavily depend on the reaction partners and conditions used to transform the amine into a reactive intermediate.
Investigation of Biological Activity Profiles in Vitro and Cellular Contexts
Structure-Activity Relationship (SAR) Studies of N-benzyl-2,4-dichloroaniline Analogues
The biological effects of this compound analogues are highly dependent on the nature and position of substituents on both the aniline (B41778) and benzyl (B1604629) aromatic rings. Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to this core structure influence interactions with biological targets.
The bioactivity of aniline and benzyl-containing compounds is significantly modulated by the electronic properties of their substituents. Electron-withdrawing groups, such as the chloro groups in this compound, can substantially alter the molecule's electronic distribution and binding affinities.
For instance, in studies of related scaffolds targeting receptors like PPARγ, the presence of electron-withdrawing substituents on an aromatic ring was associated with stronger activity. nih.gov Halogens like chlorine, bromine, and fluorine tend to enhance potency, whereas electron-donating groups like methyl groups can diminish it. nih.gov This suggests that the 2,4-dichloro substitution pattern on the aniline ring of the title compound is a critical determinant of its potential biological interactions. Modifications to the benzyl ring would likewise be expected to influence activity; adding further electron-withdrawing or donating groups could fine-tune the compound's potency and selectivity for various targets.
Table 1: Influence of Aromatic Ring Substituents on Biological Activity in Analogous Scaffolds
| Substituent Type | Example Groups | General Effect on Potency |
|---|---|---|
| Electron-Withdrawing | -Cl, -Br, -F, -CN, -CF₃ | Often increases activity |
| Electron-Donating | -CH₃, -OCH₃ | Often decreases activity |
| Positional Isomers | Ortho, Meta, Para | Significantly alters binding and selectivity |
Note: This table represents generalized substituent effects observed in related, but not identical, chemical series.
The three-dimensional conformation and electronic landscape of a molecule are paramount for its interaction with a biological target. For this compound analogues, both the spatial arrangement of the aromatic rings and the electronic nature of the linker and substituents dictate binding.
The linker between the aniline and benzyl moieties allows for rotational flexibility, enabling the molecule to adopt various conformations to fit into a binding pocket. The specific substitution pattern, such as the 2,4-dichloro arrangement, creates a distinct electronic and steric profile that influences how the molecule orients itself within a target's active site. For example, in studies of N-benzyl piperidines, substituents at the ortho position of the N-benzyl ring were shown to have a significant impact on affinity and selectivity for monoamine transporters. researchgate.net This highlights that the precise placement of functional groups is critical for achieving desired biological activity.
Antimicrobial Activity Investigations (In Vitro)
Antibacterial Activity against Specific Bacterial Strains
No research articles or experimental data were found detailing the in vitro antibacterial activity of this compound against any specific bacterial strains. Information regarding its efficacy, spectrum of activity, or minimum inhibitory concentrations (MIC) is not present in the reviewed literature.
Antifungal and Antiparasitic Evaluations
A comprehensive literature search yielded no specific studies on the in vitro antifungal or antiparasitic properties of this compound. There is no available information regarding its potential to inhibit the growth of fungal or parasitic organisms.
Anticancer Activity in Cell Line Models (In Vitro)
Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines
There are no published scientific studies that report on the in vitro cytotoxicity or antiproliferative effects of this compound on any cancer cell lines. Data regarding its potential to inhibit cancer cell growth, such as IC50 values, is not available.
Applications in Advanced Organic Synthesis and Materials Science Research
Role as a Key Synthetic Intermediate for Complex Organic Molecules
The chemical reactivity of the secondary amine and the specific substitution pattern on the aniline (B41778) ring make N-benzyl-2,4-dichloroaniline a valuable intermediate for constructing larger, more complex molecular architectures, particularly those containing nitrogen.
Nitrogen-containing heterocycles are foundational scaffolds in a vast number of biologically active compounds, natural products, and pharmaceuticals. nih.govopenmedicinalchemistryjournal.comnih.govresearchgate.net The this compound framework can be integrated into these important ring systems through various synthetic strategies.
Pyrroles: The Paal-Knorr synthesis is a fundamental method for preparing N-substituted pyrroles, typically involving the condensation of a primary amine with a 1,4-dicarbonyl compound. organic-chemistry.orguctm.edumdpi.comnih.gov While this compound is a secondary amine, its structural motifs can be incorporated into pyrrole (B145914) rings through multi-step syntheses or by using related starting materials. For instance, 2,4-dichloroaniline (B164938) can be reacted via Paal-Knorr synthesis and subsequently benzylated to yield the target N-benzyl-2,4-dichlorophenyl pyrrole.
Pyrrolidines: Pyrrolidine (B122466) rings are often synthesized via cycloaddition reactions, such as the 1,3-dipolar cycloaddition between an azomethine ylide and an alkene, or through intramolecular cyclization pathways. researchgate.netnih.gov The N-benzyl group and the substituted aniline moiety from this compound can be incorporated into the final pyrrolidine structure, influencing its stereochemistry and electronic properties.
Thiazolidinones: 4-Thiazolidinones are a significant class of heterocycles synthesized by the cyclocondensation of a Schiff base with a mercaptocarboxylic acid, such as thioglycolic acid. hilarispublisher.comscholarsresearchlibrary.comekb.eg The synthesis could proceed by first forming a Schiff base from 2,4-dichloroaniline and an appropriate aldehyde, followed by N-benzylation and subsequent cyclization to introduce the desired N-benzyl-2,4-dichlorophenyl moiety into the thiazolidinone core. mdpi.comresearchgate.net
| Heterocycle | General Synthetic Method | Key Reactants |
|---|---|---|
| Pyrrole | Paal-Knorr Synthesis | Primary Amine + 1,4-Dicarbonyl Compound |
| Pyrrolidine | 1,3-Dipolar Cycloaddition | Azomethine Ylide + Alkene |
| Thiazolidinone | Cyclocondensation | Schiff Base + Mercaptocarboxylic Acid |
The nucleophilic secondary amine of this compound is readily functionalized to form ureas and carboxamides, which are prevalent structures in medicinal chemistry and materials science.
N-Substituted Ureas: N,N-disubstituted ureas can be synthesized from secondary amines like this compound through reactions with isocyanates or by using phosgene (B1210022) equivalents. These reactions lead to the formation of a urea (B33335) linkage where one nitrogen atom is part of the original this compound structure. The synthesis of functionalized ureas is significant in drug discovery. researchgate.net
Carboxamides: Carboxamides are efficiently prepared by the reaction of this compound with activated carboxylic acid derivatives, such as acyl chlorides or anhydrides, or through coupling reactions mediated by reagents that activate the carboxylic acid. nih.govresearchgate.net This nucleophilic acyl substitution reaction forms a stable amide bond and is one of the most frequently used reactions in medicinal chemistry. nih.gov For example, the reaction of this compound with a specific acyl chloride would yield a complex N,N-disubstituted carboxamide. scielo.br
| Target Compound | General Reaction Type | Required Co-reactant |
|---|---|---|
| N-Substituted Urea | Nucleophilic Addition | Isocyanate or Phosgene Equivalent |
| N-Substituted Carboxamide | Nucleophilic Acyl Substitution | Acyl Halide, Anhydride, or Activated Carboxylic Acid |
Integration into the Synthesis of Functional Materials
Beyond its role in constructing discrete molecules, this compound is a potential precursor for the synthesis of polymers and dyes, where its structural features can be used to tune the properties of the resulting materials.
Substituted anilines can serve as monomers for the synthesis of conductive polymers and other functional polymeric materials. The copolymerization of aniline with chloro-substituted anilines has been explored to modify polymer structure and properties. conicet.gov.ar this compound could theoretically be incorporated into polymer chains through oxidative polymerization. However, the presence of the bulky N-benzyl group may introduce significant steric hindrance, potentially affecting the polymerization process and the final polymer's morphology and chain packing. The two chlorine atoms act as electron-withdrawing groups, which would also influence the electronic characteristics and reactivity of the monomer during polymerization.
2,4-Dichloroaniline is a known intermediate in the production of dyes and pigments. google.comusitc.gov While the secondary amine in this compound prevents it from undergoing direct diazotization—a key step in forming azo dyes—it can be used as a coupling component. Alternatively, an azo dye can be synthesized first from 2,4-dichloroaniline, followed by a subsequent N-benzylation step to introduce the benzyl (B1604629) group. This post-functionalization approach allows for the incorporation of the this compound structural unit into complex dye architectures, such as bifunctional azo reactive dyes, potentially modifying the dye's shade, fastness, and affinity for certain fabrics. researchgate.net
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Separation and Purity Assessment in Research Samples
Chromatography is an indispensable tool for separating components of a mixture and assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods used for the analysis of N-benzyl-2,4-dichloroaniline.
HPLC is a preferred method for analyzing non-volatile or thermally sensitive compounds like this compound. It is widely used in industrial control laboratories for routine analysis of raw materials and final products. scispace.comresearchgate.net The technique separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. For aniline (B41778) derivatives, reversed-phase HPLC is common, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.net
The purity of a sample can be accurately determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A photodiode array (PDA) detector can be used to acquire UV-Vis spectra of the eluting peaks, which aids in peak identification and purity assessment by checking for the presence of co-eluting impurities. scispace.com
Table 1: Typical HPLC Parameters for Analysis of Aromatic Amines
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Stationary Phase | C18 (Octadecylsilyl) | Provides a nonpolar surface for reversed-phase separation. scispace.com |
| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water gradient | Elutes compounds based on polarity. researchgate.netnih.gov |
| Flow Rate | 1.0 mL/min | Ensures efficient separation and reasonable analysis time. scispace.com |
| Detection | UV at 220-254 nm or PDA | Monitors the column effluent for UV-absorbing compounds. scispace.com |
| Injection Volume | 10-20 µL | Introduces a precise amount of sample onto the column. scispace.com |
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. hpst.cz It is highly effective for the analysis of volatile compounds and is frequently used to identify and quantify aniline derivatives in various matrices. d-nb.infoepa.gov In research applications, GC-MS is used to confirm the identity of the synthesized this compound and to identify any volatile byproducts from the reaction. epa.gov
The sample is first vaporized and separated on a capillary column. hpst.cz As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for unambiguous identification by comparison to spectral libraries or through interpretation of the fragmentation pattern. epa.gov For this compound, key fragments would include the tropylium (B1234903) ion (m/z 91) from the benzyl (B1604629) group and fragments corresponding to the dichlorophenylamine moiety.
Table 2: Representative GC-MS Conditions for Aniline Derivative Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Fused silica (B1680970) capillary (e.g., SE-54, DB-ms) | Separates volatile compounds based on boiling point and polarity. hpst.czepa.gov |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| Injection Mode | Split/Splitless | Introduces a small, precise volume of the sample. hpst.cz |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the molecule in a reproducible manner for identification. rsc.org |
| Detector | Quadrupole Mass Analyzer | Separates ions based on their mass-to-charge ratio. |
Spectroscopic Methods for Advanced Structural Elucidation of Novel Derivatives
Spectroscopic techniques are vital for elucidating the precise molecular structure of newly synthesized compounds. NMR provides detailed information about the carbon-hydrogen framework, while IR and UV-Vis spectroscopy offer insights into the functional groups and electronic properties of the molecule.
NMR spectroscopy is arguably the most powerful tool for the structural determination of organic compounds in solution. asianpubs.org Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of this compound and its derivatives. dergipark.org.tr
¹H NMR: The proton NMR spectrum would confirm the presence of both the benzyl and the 2,4-dichloroaniline (B164938) moieties. The methylene (B1212753) protons (-CH₂-) of the benzyl group would typically appear as a singlet, while the aromatic protons would appear as distinct multiplets in their characteristic regions. The integration of these signals confirms the ratio of protons in different parts of the molecule. rsc.org
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are sensitive to the positions of the chloro-substituents and the N-benzyl group, allowing for confirmation of the substitution pattern. rsc.org Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups. ugm.ac.id
For novel derivatives, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) can be employed to establish connectivity between protons and carbons, providing unambiguous structural assignment. rsc.orgugm.ac.id
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Moiety | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Benzyl Group | -CH₂- | ~4.3 | ~48 |
| Aromatic C-H | 7.2 - 7.4 | 127 - 129 | |
| Aromatic C (quaternary) | - | ~139 | |
| Dichloroaniline | Aromatic C-H | 6.5 - 7.3 | 113 - 130 |
| Aromatic C-N | - | ~144 |
Note: Predicted values are based on data from similar structures such as N-benzylaniline and 2,4-dichloroaniline. rsc.orgrsc.orgchemicalbook.comspectrabase.com
IR and UV-Vis spectroscopy provide complementary information for structural characterization.
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum would show characteristic absorption bands for the N-H stretch of the secondary amine, C-N stretching, aromatic C-H stretching, aromatic C=C bending, and C-Cl stretching. The absence of a C=O stretch would confirm the complete reduction of any precursor aldehyde. dergipark.org.trrsc.org The IR spectrum for the parent 2,4-dichloroaniline provides a reference for the vibrations associated with the substituted aromatic ring. nist.gov
Table 4: Key IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine) | Stretch | 3350 - 3450 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C=C (Aromatic) | Stretch | 1580 - 1610 and 1450 - 1500 |
| C-N | Stretch | 1250 - 1350 |
| C-Cl | Stretch | 1000 - 1100 |
Note: Expected ranges are based on typical values for these functional groups. uva.nl
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound exhibit strong absorption in the UV region due to π→π* transitions within the benzene (B151609) rings. The position and intensity of these absorption maxima (λ_max) are influenced by the substituents on the rings. This technique is useful for confirming the presence of the aromatic chromophores and for quantitative analysis using the Beer-Lambert law. beilstein-journals.orgscielo.org.za
Electrochemical Methods for Mechanistic and Analytical Studies
Electrochemical methods, such as cyclic voltammetry (CV), are employed to study the redox properties of this compound and to investigate the mechanisms of reactions involving electron transfer. dergipark.org.tr The electrochemical oxidation of aniline and its derivatives has been a subject of significant research. rsc.org
In a typical CV experiment, the potential applied to a working electrode is scanned, and the resulting current is measured. The voltammogram provides information about the oxidation and reduction potentials of the analyte. For this compound, the oxidation would likely occur on the nitrogen atom or the electron-rich aromatic ring. The stability of the resulting radical cation and subsequent reaction pathways can be inferred from the shape and reversibility of the voltammetric waves. rsc.orgnih.gov These studies are crucial for understanding potential metabolic pathways, designing electrosynthesis routes, or developing electrochemical sensors.
Cyclic Voltammetry for Redox Behavior Analysis
Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique for investigating the redox properties of chemical compounds. It provides valuable insights into the thermodynamics and kinetics of electron transfer reactions. While specific cyclic voltammetry data for this compound is not extensively detailed in the reviewed literature, the electrochemical behavior of structurally related compounds, such as various chloroanilines and N-benzyl derivatives, allows for a predictive analysis of its redox characteristics.
The electrochemical oxidation of chloroanilines, including 2,4-dichloroaniline, has been investigated in acetonitrile solution. researchgate.net These studies indicate that the primary electrochemical oxidation pathway involves a dimerization reaction. researchgate.net In the case of 2,4-dichloroaniline, the substituent in the para position is eliminated during the electrochemically initiated dimerization process. researchgate.net This elimination is followed by oxidation to chlorine, which then substitutes a free ortho position on the starting chloroaniline molecule. researchgate.net This leads to the formation of chlorinated 4-amino-diphenylamines. researchgate.net
The presence of the N-benzyl group is also known to influence the redox behavior of molecules. Studies on N-benzyl derivatives have shown that the nature of the substituent on the nitrogen atom is a key factor in determining the redox properties of these compounds. nih.gov For instance, in a study of N-benzyl-4-piperidone curcumin (B1669340) analogs, a good correlation was observed between the experimental and theoretical oxidation potentials for the N-benzyl series, suggesting a relatively straightforward oxidation process. nih.gov
Based on the behavior of these related structures, the cyclic voltammetry of this compound would be expected to exhibit an irreversible oxidation peak corresponding to the oxidation of the aniline nitrogen. The potential of this peak would be influenced by the electron-withdrawing effects of the two chlorine atoms on the phenyl ring and the electron-donating nature of the benzyl group. The process is likely to be diffusion-controlled.
A hypothetical representation of the expected cyclic voltammetry data for this compound is presented in the interactive table below. These values are illustrative and based on the electrochemical behavior of similar compounds.
| Parameter | Expected Value | Conditions |
| Anodic Peak Potential (Epa) | ~ +0.8 to +1.2 V vs. Ag/AgCl | Glassy Carbon Electrode, Acetonitrile, 0.1 M Supporting Electrolyte |
| Cathodic Peak Potential (Epc) | Not observed (irreversible) | - |
| Peak Current (ipa) | Dependent on concentration and scan rate | - |
| Process Type | Irreversible, Diffusion-controlled | - |
Detailed Research Findings
Research on the electrochemical oxidation of 4-chloroaniline (B138754) and 2,4-dichloroaniline has demonstrated that the mechanism is more complex than a simple electron transfer. researchgate.net The initial one-electron oxidation of the aniline moiety leads to the formation of a radical cation. This is followed by a coupling reaction, typically a "head-to-tail" dimerization, and the subsequent elimination of the para-chloro substituent as a chloride ion. researchgate.net The liberated chloride can then be oxidized to chlorine, which can further react with the parent chloroaniline, leading to chlorinated products. researchgate.net
It is plausible that this compound would follow a similar oxidative pathway. The initial oxidation would occur at the nitrogen atom, facilitated by the lone pair of electrons. The resulting radical cation would then be susceptible to dimerization. The presence of the bulky benzyl group might introduce steric hindrance that could influence the rate and regioselectivity of the coupling reaction compared to unsubstituted or less substituted anilines.
Furthermore, studies on other N-benzyl derivatives suggest that the oxidation process is largely centered on the nitrogen-containing moiety. nih.gov The variation of substituents on the aromatic rings can modulate the oxidation potential, with electron-donating groups generally lowering the potential and electron-withdrawing groups increasing it. nih.gov In this compound, the two chlorine atoms would be expected to increase the oxidation potential compared to unsubstituted N-benzylaniline due to their inductive electron-withdrawing effect.
Emerging Research Directions and Future Prospects for N Benzyl 2,4 Dichloroaniline
Exploration of Novel Synthetic Methodologies and Catalytic Systems
The synthesis of N-benzyl-2,4-dichloroaniline and its analogs is moving beyond traditional methods towards more efficient and selective catalytic systems. Modern organic synthesis is increasingly focused on the development of novel methodologies that offer improved yields, milder reaction conditions, and greater functional group tolerance.
Palladium-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination, represent a significant area of exploration for the synthesis of N-arylanilines. Research into new generations of palladium catalysts and ligands continues to expand the scope and efficiency of these reactions, potentially offering more effective routes to this compound. organic-chemistry.org Similarly, copper-catalyzed N-arylation (Ullmann condensation) provides a cost-effective alternative to palladium-based systems. The development of new ligands for copper catalysts is a key area of research to improve the efficiency and substrate scope of these reactions for the synthesis of complex aniline (B41778) derivatives.
Photocatalysis is emerging as a powerful tool in organic synthesis, enabling C-N bond formation under mild conditions using visible light. princeton.edu The application of photoredox catalysis, often in dual catalytic systems with metals like nickel, presents a promising and innovative approach for the synthesis of this compound. nih.gov This methodology could offer unique reactivity and selectivity compared to traditional thermal methods.
Furthermore, the use of enzymatic catalysis is being explored as a green and highly selective method for the synthesis of amines. While still a developing field for this class of compounds, the potential for enzymes to catalyze the formation of this compound offers a highly sustainable and specific synthetic route for future research.
Table 1: Comparison of Modern Catalytic Systems for N-Arylaniline Synthesis
| Catalytic System | Metal Catalyst | Typical Reaction Conditions | Advantages | Challenges |
| Buchwald-Hartwig Amination | Palladium | Base, inert atmosphere, elevated temperature | High efficiency, broad substrate scope | Cost of palladium, ligand sensitivity |
| Ullmann Condensation | Copper | High temperatures, base | Lower cost than palladium | Often requires harsh conditions, ligand development is ongoing |
| Photocatalysis | Iridium or Ruthenium (photocatalyst) with Nickel (co-catalyst) | Visible light, room temperature | Mild conditions, unique reactivity | Substrate scope is still being explored |
| Biocatalysis | Enzymes (e.g., transaminases) | Aqueous media, physiological temperatures | High selectivity, environmentally friendly | Enzyme stability and substrate specificity |
Identification and Validation of New Biological Targets for Therapeutic Development (In Vitro)
Preliminary in vitro studies on this compound and structurally similar compounds have revealed a spectrum of biological activities, suggesting potential for therapeutic development. Future research will focus on identifying and validating specific molecular targets to elucidate the mechanisms of action and guide further drug discovery efforts.
Derivatives of N-benzylaniline have demonstrated anticancer activity in various in vitro screening assays. nih.govnih.gov For instance, related compounds have shown inhibitory effects against a panel of human cancer cell lines. nih.gov Future in vitro studies on this compound will likely involve high-throughput screening against diverse cancer cell lines to identify specific cancer types that are particularly sensitive to this compound. Subsequent research would then focus on identifying the precise molecular targets and signaling pathways affected, which could include kinases, transcription factors, or apoptosis-regulating proteins.
The structural motif of this compound is also present in compounds with antimicrobial properties . globalresearchonline.net In vitro testing against a range of pathogenic bacteria and fungi is a crucial next step to determine the antimicrobial spectrum of this compound. Follow-up studies would aim to identify the specific bacterial or fungal enzymes or cellular processes that are inhibited by the compound.
Furthermore, in silico studies on analogous N-benzyl aniline derivatives have suggested potential enzyme inhibition activity against targets such as carbonic anhydrase and acetylcholinesterase. bozok.edu.trscilit.com Experimental validation of these predictions through in vitro enzyme inhibition assays will be a key research direction. Identifying specific enzyme targets opens up possibilities for the development of this compound-based inhibitors for a variety of diseases.
Advanced Computational Design and Prediction for Molecular Optimization
Computational chemistry is poised to play a pivotal role in the molecular optimization of this compound for enhanced therapeutic efficacy. In silico techniques can accelerate the drug discovery process by predicting the biological activity, pharmacokinetic properties, and potential toxicity of novel derivatives, thereby guiding synthetic efforts towards the most promising candidates.
Molecular docking studies are instrumental in predicting the binding affinity and orientation of this compound and its analogs within the active sites of potential biological targets. bozok.edu.trlaurinpublishers.comnih.gov By visualizing these interactions, researchers can rationally design modifications to the molecule to improve its binding and, consequently, its inhibitory potency. For example, docking could be used to explore the interactions with enzymes like carbonic anhydrase or acetylcholinesterase, as has been done for similar compounds. bozok.edu.trscilit.com
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool. By correlating the structural features of a series of this compound derivatives with their experimentally determined biological activities, QSAR models can be developed to predict the activity of yet-to-be-synthesized compounds. This allows for the prioritization of synthetic targets with the highest predicted potency.
In addition to predicting efficacy, computational tools are increasingly used for the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Predicting these properties early in the drug discovery process can help to identify and eliminate compounds with unfavorable pharmacokinetic or toxicity profiles, saving significant time and resources.
Integration with Combinatorial Chemistry and High-Throughput Screening in Drug Discovery Pipelines
The integration of this compound into modern drug discovery platforms, such as combinatorial chemistry and high-throughput screening (HTS), is a logical step towards uncovering its full therapeutic potential. These technologies enable the rapid synthesis and evaluation of large libraries of related compounds, significantly accelerating the identification of lead molecules with desired biological activities.
Combinatorial chemistry allows for the systematic and rapid synthesis of a large number of derivatives of a core scaffold. In the context of this compound, combinatorial approaches could be used to generate extensive libraries of analogs with diverse substitutions on both the aniline and benzyl (B1604629) rings. This would provide a rich collection of compounds for biological screening.
High-throughput screening (HTS) facilitates the rapid in vitro testing of these large compound libraries against specific biological targets or in cell-based assays. enamine.netnih.govnih.gov HTS assays can be designed to measure various endpoints, such as enzyme inhibition, receptor binding, or cell viability. The application of HTS to a library of this compound derivatives could quickly identify "hit" compounds with significant activity against a particular target or disease model. nih.gov
The data generated from HTS can then be used to inform further rounds of molecular design and optimization, creating a cycle of design, synthesis, and testing that is central to modern drug discovery. This iterative process allows for the rapid refinement of hit compounds into lead candidates with improved potency, selectivity, and drug-like properties.
Sustainable Chemical Processes and Environmental Risk Assessment in Research Contexts
In line with the principles of green chemistry, future research on this compound will increasingly focus on the development of sustainable synthetic processes and the thorough assessment of its environmental impact.
The development of green synthetic methodologies is a key research direction. This includes the use of environmentally benign solvents, renewable starting materials, and catalytic processes that minimize waste generation. researchgate.net The exploration of photocatalytic and enzymatic synthetic routes, as mentioned earlier, aligns with these goals. Moreover, the application of green chemistry metrics , such as atom economy, E-factor, and process mass intensity, will be crucial for evaluating and comparing the sustainability of different synthetic routes to this compound. walisongo.ac.idsemanticscholar.org
A comprehensive environmental risk assessment of this compound is essential to understand its potential impact on ecosystems. This involves studying its environmental fate, including its persistence, bioaccumulation potential, and biodegradation pathways. The ecotoxicity of chlorinated anilines, which are structurally related to this compound, has been a subject of study, and this knowledge will inform the assessment of the target compound. nih.govdntb.gov.uanih.gov Ecotoxicological studies on various aquatic and terrestrial organisms will be necessary to determine the potential risks associated with the production and use of this compound.
Furthermore, life cycle assessment (LCA) can provide a holistic view of the environmental footprint of this compound, from the extraction of raw materials to its final disposal. ethz.chmdpi.comd-nb.info LCA can help to identify the stages of the life cycle with the highest environmental impact and guide the development of more sustainable alternatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
